N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
Description
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with 5,6-dimethyl groups. The thiazole ring is linked to an isoxazole-5-carboxamide moiety, which is further substituted with a pyridin-2-ylmethyl group. The dimethyl groups on the benzothiazole may enhance lipophilicity, while the pyridinylmethyl substitution could influence binding interactions with biological targets.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-8-16-18(9-13(12)2)27-20(22-16)24(11-15-6-4-5-7-21-15)19(25)17-10-14(3)23-26-17/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYIQMKQKKVXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Isoxazole ring : Contributes to the compound's reactivity and interaction with biological targets.
- Pyridine derivative : Enhances the compound's pharmacological profile.
The molecular formula is with a molecular weight of 378.45 g/mol.
1. Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer) and HeLa (cervical cancer) cells. The following table summarizes findings from relevant studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HepG2 | 1.61 ± 1.92 | Induces apoptosis via mitochondrial pathway |
| Compound 2 | HeLa | 1.98 ± 1.22 | Inhibits cell proliferation through cell cycle arrest |
| This compound | SW480 (colon cancer) | TBD | TBD |
The exact IC50 values for this compound are still under investigation, but its structural analogs suggest a promising anticancer profile.
2. Antimicrobial Activity
Benzothiazole derivatives have been noted for their antimicrobial properties against various bacterial strains. In vitro studies have indicated that compounds containing the benzothiazole structure can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
A study evaluated several benzothiazole derivatives for their antibacterial activity, revealing that certain compounds showed potent effects against Staphylococcus aureus and Escherichia coli:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| This compound | TBD | TBD |
3. Anti-inflammatory Activity
Compounds similar to this compound have shown promising anti-inflammatory effects in preclinical models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various benzothiazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized several benzothiazole derivatives and evaluated them for anticancer activity using the MTT assay on multiple cancer cell lines. The results indicated that modifications to the benzothiazole structure significantly impacted biological activity.
- Structure-Activity Relationship (SAR) : SAR analyses revealed that substituents on the benzothiazole ring could enhance or diminish biological activity, highlighting the importance of specific functional groups in therapeutic efficacy.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Substituent Position and Type:
- The target compound and the analogue from share an isoxazole-carboxamide backbone but differ in benzothiazole substitution (5,6-dimethyl vs. 6-methoxy) and pyridine position (2- vs. 3-). Methoxy groups enhance hydrophilicity, while dimethyl groups increase steric bulk and lipophilicity.
- Compound 3g replaces the isoxazole-carboxamide with a piperazine-acetamide chain, likely altering pharmacokinetic properties and target selectivity.
Structural Complexity:
- ’s azo-linked benzothiazoles (e.g., 4a') exhibit planar, conjugated systems suited for optical applications, contrasting with the target’s flexible carboxamide linker.
Pharmacological and ADME Profile Comparison
Table 2: Pharmacological and Predicted ADME Parameters
Key Findings:
Methoxy substitution in ’s analogue could increase solubility but reduce metabolic stability compared to dimethyl groups.
Pharmacological Activity:
- Compounds 3g and 3h demonstrated antidepressant efficacy in mice at 40 mg/kg, comparable to fluoxetine. The target’s isoxazole-carboxamide scaffold may offer distinct binding modes, but activity data are unavailable in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
